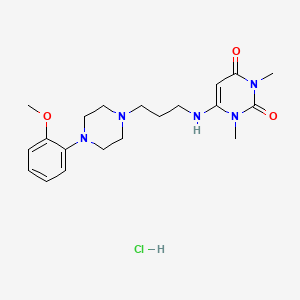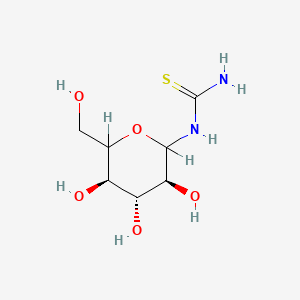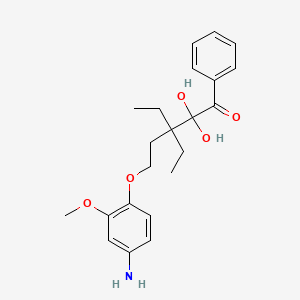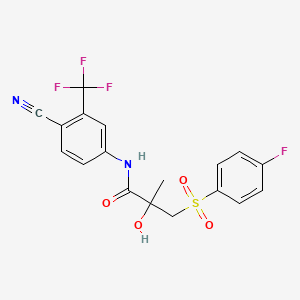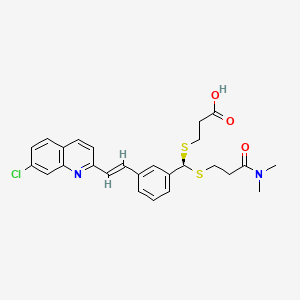
VERLUKAST
Übersicht
Beschreibung
Verlukast is a potent and selective antagonist of the leukotriene D4 receptor. It is an ®-enantiomer of MK-571 and has shown significant binding affinity in various biological assays . This compound is primarily used in research related to respiratory diseases, particularly asthma, due to its ability to block leukotriene D4, a mediator involved in bronchoconstriction and inflammation .
Wissenschaftliche Forschungsanwendungen
Verlukast hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Industrie: Verwendet bei der Entwicklung neuer Medikamente, die auf Leukotrienrezeptoren und verwandte Wege abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Leukotrien-D4-Rezeptor bindet und ihn blockiert. Diese Hemmung verhindert, dass Leukotrien D4 seine proinflammatorischen und bronchokonstriktiven Wirkungen entfaltet, wodurch Entzündungen und Bronchokonstriktion im Atmungssystem reduziert werden . Zu den molekularen Zielstrukturen gehören der Cysteinyl-Leukotrien-Rezeptor 1, und die beteiligten Pfade sind hauptsächlich mit der Leukotrien-Signalübertragung verbunden .
Ähnliche Verbindungen:
Montelukast: Ein weiterer Leukotrienrezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.
Zafirlukast: Ähnlich wie this compound wird es verwendet, um Leukotrienrezeptoren zu blockieren und Asthma-Symptome zu behandeln.
Vergleich:
Bindungsaffinität: this compound hat eine hohe Bindungsaffinität für den Leukotrien-D4-Rezeptor, ähnlich wie Montelukast und Zafirlukast.
Selektivität: this compound ist hochspezifisch für den Leukotrien-D4-Rezeptor, was ein gemeinsames Merkmal dieser Verbindungen ist.
Therapeutische Anwendung: Während alle drei Verbindungen zur Behandlung von Asthma eingesetzt werden, wird this compound hauptsächlich in der Forschung verwendet, während Montelukast und Zafirlukast in der klinischen Praxis weit verbreitet sind
This compound zeichnet sich durch seine spezifische enantiomere Form und seine potente Aktivität in Forschungsanwendungen aus, was es zu einem wertvollen Werkzeug für die Untersuchung von Leukotrienwegen und die Entwicklung neuer Therapeutika macht.
Wirkmechanismus
Verlukast, also known as 5Q9O54P0H7, Verlukastum, MK-0679, L-668,019, or MK-679, is a potent and selective antagonist of leukotriene D4 . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound primarily targets the CysLT1 receptor . This receptor is a part of the leukotriene receptor family and plays a significant role in mediating the effects of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
As a CysLT1 antagonist , this compound inhibits the cysteinyl leukotriene receptor . Cysteinyl leukotrienes are associated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . By blocking these receptors, this compound prevents the binding of leukotrienes, thereby inhibiting their effects .
Biochemical Pathways
This compound affects the leukotriene pathway . Leukotrienes are inflammatory mediators produced by leukocytes during inflammation. They cause bronchoconstriction, increase vascular permeability leading to edema, and stimulate mucus secretion . By antagonizing the CysLT1 receptor, this compound inhibits these effects, reducing inflammation and its associated symptoms .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . This compound is rapidly absorbed and extensively metabolized in the liver via CYP3A4, 2C8, and 2C9 enzymes . It is primarily excreted in the feces . The time to peak concentration for this compound is around 2 to 4 hours, and its elimination half-life is between 2.7 to 5.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and its associated symptoms. By blocking the CysLT1 receptor, this compound inhibits the effects of leukotrienes, leading to a decrease in airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . This results in reduced inflammation and alleviation of symptoms in conditions like asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food can affect the pharmacokinetics of this compound. Studies have shown that food can decrease the peak concentration of this compound by 22% and reduce its area under the curve (AUC) by 13% .
Biochemische Analyse
Biochemical Properties
Verlukast interacts with various enzymes and proteins in biochemical reactions. It has been shown to undergo biotransformations mediated by P-4501A1 or 1A2 when incubated with hepatic microsomes from beta-naphthoflavone (beta NF) or isosafrole-treated rodents .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. The exact mechanism of action is complex and involves multiple steps, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, new metabolites of this compound were formed in incubations using rat liver cytosol fortified with glutathione (GSH)
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as P-4501A1 and undergoes biotransformations . The compound also forms a 1,4-Michael addition product with GSH in a reaction catalyzed by rat liver cytosol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Verlukast umfasst mehrere Schritte, ausgehend von einer Styrylchinolin-Leitstruktur. Die wichtigsten Schritte umfassen die Bildung des Chinolinrings, die Einführung der Styrylgruppe und die anschließende Modifikation, um das gewünschte Enantiomer zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Kristallisation, Filtration und Chromatographie werden verwendet, um das Endprodukt zu reinigen .
Analyse Chemischer Reaktionen
Reaktionstypen: Verlukast unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und andere oxidative Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, obwohl diese weniger häufig vorkommen.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Die Bedingungen umfassen typischerweise die Verwendung von Halogenierungsmitteln und Nukleophilen.
Hauptprodukte:
Oxidation: Sulfoxide und andere oxidative Metaboliten.
Reduktion: Reduzierte Formen von this compound.
Substitution: Verschiedene substituierte Derivate von this compound.
Eigenschaften
IUPAC Name |
3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-LHAVAQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120443-16-5 | |
| Record name | Verlukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VERLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


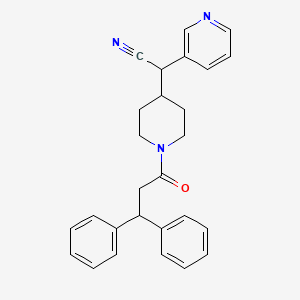
![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)
![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)



